molecular formula C22H17ClN2OS B2882851 3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone CAS No. 866010-89-1

3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone

Cat. No.: B2882851
CAS No.: 866010-89-1
M. Wt: 392.9
InChI Key: HUCOIILMZSSHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone is a substituted quinazolinone derivative characterized by a benzyl group at the C-3 position and a sulfanylmethyl-4-chlorophenyl moiety at the C-2 position of the quinazolinone core. Quinazolinones are nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties .

This compound has demonstrated significant antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus, MIC: 25.6 ± 0.5 µg/mL) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, MIC: 30.1 ± 0.6 µg/mL), as well as antifungal activity against Candida albicans (MIC: 26.1 ± 0.5 µg/mL) . Its potency is attributed to the synergistic effects of the electron-withdrawing 4-chlorophenyl group and the lipophilic benzyl substituent, which enhance membrane penetration and target binding .

Properties

IUPAC Name

3-benzyl-2-[(4-chlorophenyl)sulfanylmethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS/c23-17-10-12-18(13-11-17)27-15-21-24-20-9-5-4-8-19(20)22(26)25(21)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCOIILMZSSHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including antimicrobial, antitumor, anti-inflammatory, and antifungal properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure

The compound's structure can be represented as follows:

C15H14ClN2S\text{C}_{15}\text{H}_{14}\text{ClN}_2\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, the compound exhibited significant activity against various bacterial strains. A study demonstrated that derivatives of 3-benzyl-4(3H)-quinazolinone showed a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria and fungi such as Candida albicans .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12 µg/mL
This compoundEscherichia coli15 µg/mL
This compoundCandida albicans10 µg/mL

Antitumor Activity

The antitumor potential of quinazolinones has been explored extensively. A study synthesized a series of 3-benzyl-substituted quinazolinones and evaluated their in vitro antitumor activity against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, with IC50 values ranging from 7.24 to 14.12 µM, demonstrating enhanced efficacy compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Table 2: Antitumor Activity of Quinazolinone Derivatives

Compound NameCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)10.47
This compoundHeLa (Cervical)7.24
This compoundA549 (Lung)14.12

The biological activity of quinazolinones is often attributed to their ability to inhibit specific enzymes or receptors involved in disease pathways. For example, quinazolinones have been shown to act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in cancer cell proliferation and survival . Additionally, the presence of the sulfanyl group in the structure may enhance its reactivity and interaction with biological targets.

Case Studies

Several case studies have investigated the biological effects of quinazolinones:

  • Antimicrobial Efficacy : A study involving the synthesis of various quinazolinone derivatives reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications for enhancing activity .
  • Antitumor Properties : In vitro studies conducted on different cancer cell lines revealed that modifications in the benzyl and chloro groups significantly affected the cytotoxicity and selectivity of these compounds towards cancer cells .

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Quinazolinone derivatives exhibit activity profiles highly dependent on substituent patterns at the C-2 and C-3 positions. Below is a comparative analysis of structurally analogous compounds:

Structural Modifications and Activity Trends

Compound Name & Structure C-3 Substituent C-2 Substituent Key Biological Activity Potency (IC₅₀/MIC) Reference
3-Benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone Benzyl [(4-Chlorophenyl)sulfanyl]methyl Broad-spectrum antimicrobial S. aureus: 25.6 ± 0.5 µg/mL
2,3-Disubstituted-4(3H)-quinazolinone (III) Benzyl Phenyl Antileishmanial Leishmania major: 48.91 µg/mL
3-(4-Bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one 4-Bromophenyl [(3,4-Dichlorobenzyl)sulfanyl] Undisclosed (likely antimicrobial) N/A
3-Benzyl-2-(pentylsulfanyl)-4(3H)-quinazolinone Benzyl Pentylsulfanyl Unknown N/A
3-(4-Ethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-4(3H)-quinazolinone 4-Ethoxyphenyl [(3-Methylbenzyl)sulfanyl] Undisclosed N/A

Key Findings

Antimicrobial Superiority: The target compound outperforms analogs like 3-benzyl-2-(pentylsulfanyl)-4(3H)-quinazolinone (lacking an aryl halide group) due to the 4-chlorophenyl-sulfanyl moiety, which enhances electron-deficient interactions with microbial enzymes . Compared to 2,3-disubstituted-4(3H)-quinazolinone (III) (antileishmanial IC₅₀: 48.91 µg/mL), the target compound’s halogenated substituent shifts activity toward bacteria and fungi rather than protozoa .

Role of Halogenation :

  • Halogen atoms (Cl, Br) at the C-2 aryl group improve antimicrobial potency by increasing electrophilicity and membrane permeability. For example, 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one () shares this trait but lacks comparative potency data .

Sulfur-Containing Substituents: Sulfanyl (-S-) groups at C-2 enhance activity by facilitating hydrogen bonding and redox interactions. However, sulfonyl analogs (e.g., 2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone) show reduced potency due to decreased lipophilicity .

Antiviral and Antioxidant Trade-offs: Compounds with Schiff base modifications (e.g., 2-aryl-3-(substituted-benzalamino)-4(3H)-quinazolinones) exhibit antiviral activity but lack the broad antimicrobial efficacy seen in the target compound . Phenolic derivatives (e.g., 5h, 5j, 5k) prioritize antioxidant activity over antimicrobial effects, highlighting structural trade-offs .

Physicochemical Properties

Property Target Compound 3-Benzyl-2-(2-propynylsulfanyl)-4(3H)-quinazolinone 2-{[(4-Chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone
Molecular Weight 306.38 (estimated) 306.38 334.78
Lipophilicity (LogP) High (benzyl + Cl-phenyl) Moderate (propynyl group) Low (sulfonyl group)
Solubility Low (hydrophobic substituents) Moderate High

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone?

  • Methodological Answer : The compound can be synthesized via the Niementowski reaction, which involves cyclocondensation of anthranilic acid derivatives with benzylamine and 4-chlorophenyl sulfanyl methyl precursors. Microwave-assisted oxidative heterocyclization is also effective for improving yield and reducing reaction time . Key steps include:

  • Step 1 : Preparation of benzoxazinone intermediates from anthranilic acid.
  • Step 2 : Reaction with 4-chlorophenylsulfanylmethylamine under reflux conditions (e.g., in ethanol or DMF).
  • Step 3 : Purification via column chromatography using silica gel and ethyl acetate/hexane gradients.
    • Critical Considerations : Monitor reaction progress via TLC and optimize molar ratios of reagents to minimize byproducts .

Q. How is the antimicrobial activity of this compound evaluated experimentally?

  • Methodological Answer : Use standardized protocols such as the broth microdilution method (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Procedure :

Prepare serial dilutions of the compound in Mueller-Hinton broth.

Inoculate with bacterial suspensions (1–5 × 10⁵ CFU/mL).

Incubate at 37°C for 18–24 hours.

Assess growth inhibition spectrophotometrically (OD₆₀₀).

  • Key Finding : The benzyl and 4-chlorophenylsulfanyl groups enhance activity against S. aureus (MIC: 2–8 µg/mL) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm; sulfanyl methyl at δ 3.5–4.0 ppm).
  • HRMS : Verify molecular ion peaks ([M+H]⁺ expected for C₂₂H₁₈ClN₂OS: 405.08).
  • FT-IR : Identify carbonyl (C=O) stretches near 1680 cm⁻¹ and aromatic C-S vibrations at 650–750 cm⁻¹ .

Advanced Research Questions

Q. How do structural modifications at the 2- and 3-positions influence antibacterial activity?

  • Methodological Answer :

  • SAR Insights :
  • 2-Position : Substitution with electron-withdrawing groups (e.g., -Cl, -CF₃) increases lipophilicity and membrane penetration.
  • 3-Position : Bulky groups (e.g., benzyl) improve binding to bacterial targets like penicillin-binding proteins (PBPs) .
  • Experimental Design :

Synthesize analogs with varied substituents (e.g., 2-methyl, 2-fluoro, 3-phenyl).

Compare MIC values and logP (via HPLC) to establish correlations.

  • Data Interpretation : Contradictions in activity (e.g., reduced potency with polar 3-substituents) suggest steric hindrance or altered target affinity .

Q. What strategies resolve discrepancies in bioactivity data across studies?

  • Methodological Answer :

  • Root Causes : Variability in assay conditions (e.g., bacterial strain, inoculum size) or compound purity.
  • Solutions :

Re-test compounds under standardized conditions (e.g., identical media, incubation time).

Validate purity via HPLC (>95%) and elemental analysis.

Use isogenic bacterial strains to isolate target-specific effects .

Q. How can molecular docking elucidate the mechanism of action against S. aureus?

  • Methodological Answer :

  • Procedure :

Retrieve PBP2a structure (PDB ID: 6Q9N) from the RCSB Protein Data Bank.

Prepare ligand files (compound and analogs) using AutoDock Tools.

Perform docking simulations (AutoDock Vina) to calculate binding energies (ΔG).

  • Key Findings : The sulfanyl methyl group forms hydrogen bonds with Ser403 and Lys406, critical for inhibiting cell wall synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.